molecular formula C29H24O7 B12220150 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B12220150
M. Wt: 484.5 g/mol
InChI Key: QVXHLEFCTUERCI-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that features a benzofuran and chromen structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined benzofuran and chromen structures, which may confer unique biological activities and therapeutic potential.

Biological Activity

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a chromenone structure, which is known for diverse biological activities. The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method for forming carbon-carbon bonds in its preparation.

Chemical Composition

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC28H22O7
CAS Number898430-07-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuran component has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication, indicating potential antimicrobial properties .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . The presence of specific functional groups in the benzofuran structure enhances these effects.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. It may act by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Molecular docking studies suggest favorable interactions with COX enzymes, enhancing its therapeutic profile against inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies : In vitro tests on benzofuran analogues showed enhanced antitumor activity when specific substituents were introduced. Compounds with hydroxyl or nitro groups demonstrated increased binding interactions with DNA targets, leading to improved cytotoxicity against cancer cells .
    CompoundIC50 (μM)Cell Line
    Benzofuran Derivative A5K562
    Benzofuran Derivative B0.1HL60
  • Anti-inflammatory Activity : A study on derivatives similar to ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny]-2H-chromen} indicated significant reduction in edema in animal models when tested against carrageenan-induced inflammation .
  • Molecular Docking Studies : Docking simulations have revealed that the compound effectively binds to the active sites of various proteins involved in cancer and inflammation pathways, suggesting a multi-target approach in its mechanism of action .

Properties

Molecular Formula

C29H24O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate

InChI

InChI=1S/C29H24O7/c1-4-33-29(31)17(2)34-25-15-21-22(24-13-19-11-8-12-23(32-3)28(19)36-24)16-27(30)35-26(21)14-20(25)18-9-6-5-7-10-18/h5-17H,4H2,1-3H3

InChI Key

QVXHLEFCTUERCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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